methyl 4-[13-(3-ethoxypropyl)-14-methyl-12-oxo-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-17-yl]benzoate
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Overview
Description
Methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxaline core, followed by functionalization to introduce the ethoxypropyl and benzoate groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains .
Scientific Research Applications
Methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Quinolone derivatives: Known for their antimicrobial properties, these compounds have a different core structure but similar functional groups.
Uniqueness
Methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Properties
CAS No. |
848730-86-9 |
---|---|
Molecular Formula |
C26H25N5O4 |
Molecular Weight |
471.5g/mol |
IUPAC Name |
methyl 4-[13-(3-ethoxypropyl)-14-methyl-12-oxo-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-17-yl]benzoate |
InChI |
InChI=1S/C26H25N5O4/c1-4-35-15-7-14-30-16(2)27-23-21(25(30)32)22-24(29-20-9-6-5-8-19(20)28-22)31(23)18-12-10-17(11-13-18)26(33)34-3/h5-6,8-13H,4,7,14-15H2,1-3H3 |
InChI Key |
DYPONQLAJZXVCX-UHFFFAOYSA-N |
SMILES |
CCOCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)C(=O)OC)C |
Canonical SMILES |
CCOCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)C(=O)OC)C |
Origin of Product |
United States |
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